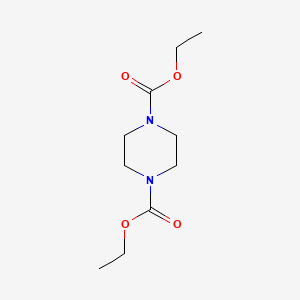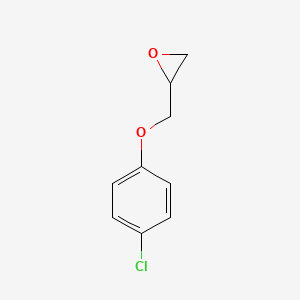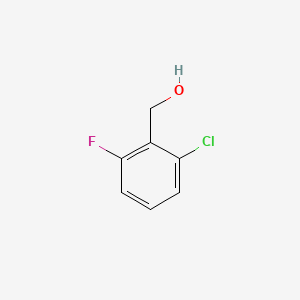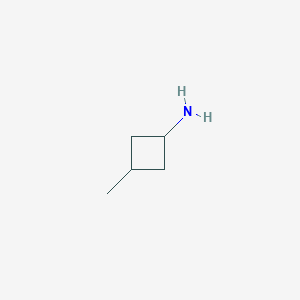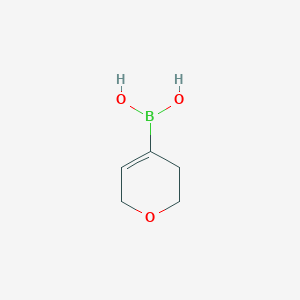
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Vue d'ensemble
Description
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, also known as MTBBS, is an organic compound belonging to the family of benzoxazole-5-sulfonamides. It is a sulfur-containing heterocyclic compound with a molecular formula of C7H8N2O2S. MTBBS has been studied for its potential applications in various scientific fields such as medicinal chemistry, organic synthesis, and materials science. In
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Potential : A study conducted by Vinoda et al. (2016) detailed the synthesis of 1,3-benzoxazole-5-sulfonamide derivatives using a catalyst to increase yield. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, comparable to or better than reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).
- Intracellular Antimicrobial Synthesis : Greig et al. (2001) synthesized novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including a histamine H3 receptor antagonist, demonstrated potential antimicrobial applications (Greig et al., 2001).
Synthesis and Characterization
- Novel Synthesis Methods : Herrera et al. (2006) presented a new approach for synthesizing 1,3-oxazoles, demonstrating the versatility of 1-(methylthio)acetone in reactions with different nitriles. This method opens up new pathways for the synthesis of related compounds (Herrera et al., 2006).
Potential Therapeutic Applications
- Antitumor Activities : Oksuzoglu et al. (2017) investigated the antitumor activities of benzoxazole derivatives-containing sulfonamide against human leukemia cells. Their research suggests these compounds could be promising candidates for cancer therapy (Oksuzoglu et al., 2017).
- Antimalarial and COVID-19 Applications : Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and for use against COVID-19 (Fahim & Ismael, 2021).
Mécanisme D'action
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways . For example, in the case of the orchid species Caladenia crebra, flowers emit (methylthio)phenols such as 2-(methylthio)phenol to deceive its single pollinator .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of a drug.
Propriétés
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWOYZDZXOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)
